(2-methyl-1H-benzimidazol-1-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

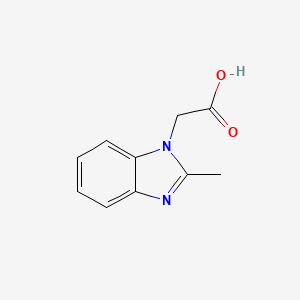

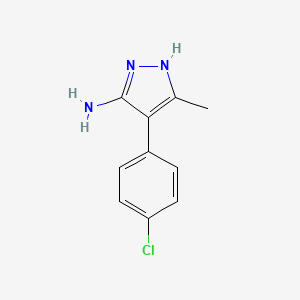

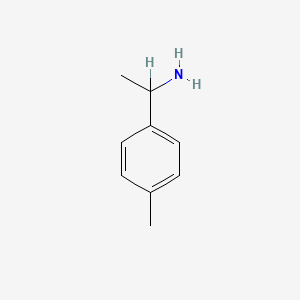

“(2-methyl-1H-benzimidazol-1-yl)acetic acid” is a member of benzimidazoles . It is also known as 2-Methylbenzimidazole and its IUPAC name is (2-methyl-1H-benzimidazol-1-yl)acetic acid .

Synthesis Analysis

The synthesis of 2-Methylbenzimidazole is achieved by the condensation of o-phenylenediamine with acetic acid . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

The molecular structure of “(2-methyl-1H-benzimidazol-1-yl)acetic acid” is represented by the InChI code1S/C10H10N2O2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) . The molecular weight is 190.2 . Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-methyl-1H-benzimidazol-1-yl)acetic acid” include a molecular weight of 190.2 . The InChI key isSMGBDFGKVGSCGB-UHFFFAOYSA-N .

科学的研究の応用

Benzimidazole derivatives, including “(2-methyl-1H-benzimidazol-1-yl)acetic acid”, are known for their effectiveness as fungicides . They are systemic, broad-spectrum fungicides developed in the 1960s and 1970s, based on the fungicidal activity of the benzimidazole ring structure . They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects . Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .

The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate . Although thiophanate-methyl and thiophanate are not based on the benzimidazole ring, they are considered benzimidazole fungicides because they metabolize in plants or on their surfaces into compounds similar to carbendazim or other benzimidazole derivatives, thus exhibiting fungicidal activity .

The current research on benzimidazole fungicides is primarily focused on carbendazim, thiabendazole, benomyl, and thiophanate-methyl . Research on other benzimidazole fungicides is relatively scarce and not sufficiently in-depth, indicating that these fungicides warrant further development and use .

Pharmaceuticals

Benzimidazole derivatives are known for their wide range of biological activities. They have been used as anti-inflammatory , antiparasitic , antimalarial , antimycobacterial , antineoplastic , antiviral , antihypertensive , and anticonvulsant agents.

Agrochemicals

As mentioned earlier, benzimidazole derivatives are effective fungicides and are widely used in agriculture .

Dyes for Solar Cells and Other Optical Applications : Recent advances in the synthesis of substituted imidazoles have led to their use in dyes for solar cells and other optical applications .

Functional Materials

Imidazoles are also used in the development of functional materials .

Catalysis

Imidazoles have been deployed in catalysis .

Synthesis of Other Compounds

The regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial potential . They are considered as potential bioactive heterocyclic compounds with a variety of biological activities like anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities .

Medicinal Applications

Benzimidazole and its derivatives are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .

Synthesis of Other Bioactive Compounds

Benzimidazole is a dicyclic organic scaffold having imidazole (containing two nitrogen atoms at adjoining site) attached with benzene ring. Benzimidazole considered as potential bioactive heterocyclic aromatic compounds with a variety of biological activities .

Antibacterial Potential

Some benzimidazole derivatives have shown antibacterial potential . More research has been performed to determine the action mechanism .

特性

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGBDFGKVGSCGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352117 |

Source

|

| Record name | (2-methyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-methyl-1H-benzimidazol-1-yl)acetic acid | |

CAS RN |

40332-17-0 |

Source

|

| Record name | (2-methyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348847.png)